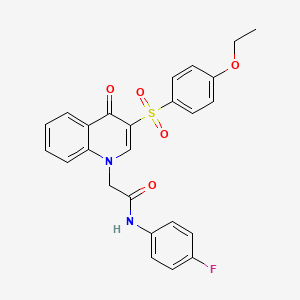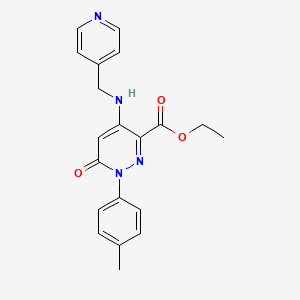![molecular formula C20H24N6O3 B2834038 8-(2-((4-methoxyphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923684-62-2](/img/structure/B2834038.png)
8-(2-((4-methoxyphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with multiple functional groups. It contains an imidazo[2,1-f]purine core, which is a type of purine derivative. Purines are important components in many biological systems, being integral parts of DNA and RNA .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy. These techniques can provide detailed information about the arrangement of atoms in the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the amino group might be involved in reactions with acids or electrophiles, while the purine core might undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would likely be determined experimentally. These properties can be influenced by factors such as the compound’s functional groups and molecular structure .Aplicaciones Científicas De Investigación
Antiviral Activity
F3289-0962 has been studied for its antiviral properties. Researchers have explored its effects against specific viruses, aiming to understand its mechanism of action and potential therapeutic applications. Further investigations may reveal its efficacy in combating viral infections .
Fluorescent Probes and Imaging Agents
Fluorescent compounds play a crucial role in biological imaging and diagnostics. F3289-0962, due to its unique structure, could serve as a fluorescent probe. Scientists have examined its fluorescence properties, stability, and cellular uptake. It may find applications in live-cell imaging, drug delivery, or disease detection .
Organic Synthesis and Medicinal Chemistry
The synthesis of F3289-0962 involves multicomponent reactions, making it an interesting target for organic chemists. Its structural features provide opportunities for further derivatization. Researchers have explored modifications to enhance its solubility, stability, and bioactivity. Medicinal chemists may investigate its potential as a lead compound for drug development .
Photodynamic Therapy (PDT)
Furocoumarins, a class of compounds to which F3289-0962 belongs, are used as photosensitizers in PDT. These compounds generate reactive oxygen species upon exposure to light, selectively damaging cancer cells. F3289-0962 could be evaluated for its PDT efficacy, especially in skin-related diseases .
Polymer Science and Materials Engineering
Fluorinated compounds often exhibit unique properties desirable for materials science. Researchers have explored incorporating F3289-0962 into polymers or copolymers. Its chemical inertness, stability, and electronic properties make it appealing for applications such as flexible electrodes, electroluminescent devices, and energy storage capacitors .
Heterocyclic Chemistry and Drug Design
The imidazo[2,1-f]purine core of F3289-0962 is a valuable scaffold in drug design. Medicinal chemists may explore its potential as a kinase inhibitor, receptor modulator, or other therapeutic agents. Rational modifications could enhance its selectivity and binding affinity .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 4-(((4-methoxyphenyl)amino)methyl)-n,n-dimethylaniline, have been reported to interact with various targets
Mode of Action
The exact mode of action of F3289-0962 is currently unknown. Based on its structural similarity to other compounds, it is likely that it interacts with its targets through hydrogen bonding . The presence of the methoxyphenyl group and the imidazo-purine dione moiety could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with similar structures have been reported to be involved in various biochemical pathways
Result of Action
Based on its structural similarity to other compounds, it is likely that it exerts its effects through its interaction with its targets .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-[2-(4-methoxyanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3/c1-12-13(2)26-16-17(23(3)20(28)24(4)18(16)27)22-19(26)25(12)11-10-21-14-6-8-15(29-5)9-7-14/h6-9,21H,10-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXZRHMQWJKZFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCNC4=CC=C(C=C4)OC)N(C(=O)N(C3=O)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2-((4-methoxyphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

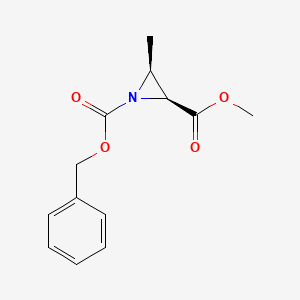

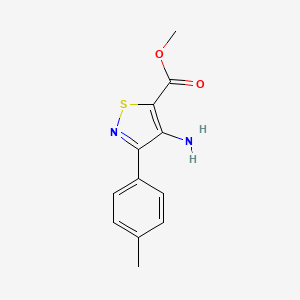

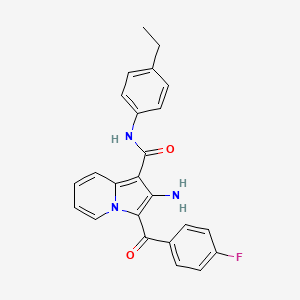

![3-{[(Tert-butoxy)carbonyl]amino}-2-methylbutanoic acid](/img/structure/B2833964.png)
![2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2833965.png)
![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(isoxazol-3-yl)oxalamide](/img/structure/B2833966.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2833969.png)

